molecular formula C25H30NOPS B13642792 (R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13642792
M. Wt: 423.6 g/mol
InChI Key: LXWTWAWYYSDHRN-CUXXENAFSA-N
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Description

®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a diphenylphosphanyl group and a sulfinamide moiety. These structural elements make it a valuable reagent in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of a chiral sulfinamide with a diphenylphosphanyl-substituted phenyl ethyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The diphenylphosphanyl group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions involving the diphenylphosphanyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group yields a sulfone, while reduction results in the formation of an amine.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in various reactions makes it a valuable tool for synthesizing enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has potential applications in drug development. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role in asymmetric synthesis is particularly valuable for manufacturing high-value products.

Mechanism of Action

The mechanism of action of ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with transition metals, forming complexes that facilitate various catalytic processes. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide: The enantiomer of the compound , with similar chemical properties but different chiral configuration.

    Diphenylphosphanyl-substituted amines: Compounds with similar diphenylphosphanyl groups but different substituents on the nitrogen atom.

    Sulfinamide derivatives: Compounds with similar sulfinamide groups but different substituents on the sulfur atom.

Uniqueness

®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a chiral sulfinamide and a diphenylphosphanyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both academic and industrial settings.

Properties

Molecular Formula

C25H30NOPS

Molecular Weight

423.6 g/mol

IUPAC Name

N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C25H30NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-20H,1-5H3/t20-,29?/m1/s1

InChI Key

LXWTWAWYYSDHRN-CUXXENAFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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